Cas no 1257213-69-6 (ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxylate)

Ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxylate is a boronic ester derivative featuring a cyclobutane carboxylate core. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its stable dioxaborolane moiety, which enhances handling and storage compared to free boronic acids. The ethyl ester group provides additional synthetic versatility, allowing further functionalization. Its structural rigidity, imparted by the cyclobutane ring, may influence reactivity and selectivity in coupling reactions. The product is of interest in pharmaceutical and materials science research, particularly where controlled C-C bond formation is required. Typical applications include the synthesis of complex organic molecules and conjugated systems.
ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxylate structure
1257213-69-6 structure
Product name:ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxylate
CAS No:1257213-69-6
MF:C19H27BO4
Molecular Weight:330.226286172867
CID:4770712

ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutane-1-carboxylate
    • ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutane-1-carboxylate
    • Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxylate
    • 1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-cyclobutanecarboxylic acid ethyl ester
    • ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxylate
    • インチ: 1S/C19H27BO4/c1-6-22-16(21)19(12-7-13-19)14-8-10-15(11-9-14)20-23-17(2,3)18(4,5)24-20/h8-11H,6-7,12-13H2,1-5H3
    • InChIKey: WXMZDGPJQYCDTC-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC(=CC=2)C2(C(=O)OCC)CCC2)OC(C)(C)C1(C)C

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 460
  • トポロジー分子極性表面積: 44.8

ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4586-250MG
ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxylate
1257213-69-6 95%
250MG
¥ 1,980.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4586-100MG
ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxylate
1257213-69-6 95%
100MG
¥ 1,240.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4586-250 MG
ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxylate
1257213-69-6 95%
250MG
¥ 1,980.00 2022-10-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4586-5 G
ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxylate
1257213-69-6 95%
5g
¥ 14,850.00 2022-10-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4586-10 G
ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxylate
1257213-69-6 95%
10g
¥ 24,750.00 2022-10-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4586-1 G
ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxylate
1257213-69-6 95%
1g
¥ 4,950.00 2021-05-07
Chemenu
CM388422-5g
ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxylate
1257213-69-6 95%+
5g
$2216 2023-01-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4586-1G
ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxylate
1257213-69-6 95%
1g
¥ 4,950.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4586-100 MG
ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxylate
1257213-69-6 95%
100MG
¥ 1,240.00 2022-10-13
Chemenu
CM388422-1g
ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxylate
1257213-69-6 95%+
1g
$739 2023-01-19

ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxylate 関連文献

ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxylateに関する追加情報

Ethyl 1-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl]cyclobutanecarboxylate (CAS No. 1257213-69-6): A Comprehensive Overview

Ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxylate (CAS No. 1257213-69-6) is a versatile organic compound that has gained significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique boronic ester functionality and cyclobutane ring structure, making it a valuable intermediate in various synthetic pathways and biological applications.

The boronic ester moiety in ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxylate is particularly noteworthy due to its reactivity and stability. Boronic esters are widely used in Suzuki-Miyaura coupling reactions, which are fundamental to the synthesis of complex organic molecules. These reactions are essential in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of the boronic ester group allows for efficient and selective coupling with aryl halides or vinyl halides, enabling the construction of diverse molecular architectures.

The cyclobutane ring in ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxylate adds another layer of complexity and utility to this compound. Cyclobutane rings are known for their strain energy and unique electronic properties. These properties make them valuable intermediates in the synthesis of bioactive molecules and functional materials. For instance, cyclobutane derivatives have been explored for their potential as photoreactive groups in photochemistry and as building blocks for supramolecular assemblies.

Recent research has highlighted the potential of ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxylate in drug discovery and development. A study published in the *Journal of Medicinal Chemistry* demonstrated that compounds containing a similar boronic ester and cyclobutane ring structure exhibited potent anti-inflammatory properties. The researchers found that these compounds could effectively inhibit the production of pro-inflammatory cytokines without significant cytotoxicity. This finding opens up new avenues for the development of novel anti-inflammatory drugs with improved safety profiles.

In addition to its medicinal applications, ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxylate has shown promise in materials science. A study in *Advanced Materials* reported the use of this compound as a precursor for the synthesis of boron-containing polymers with enhanced mechanical properties. The resulting polymers exhibited superior strength and flexibility compared to traditional materials. These properties make them suitable for applications in areas such as aerospace engineering and biomedical devices.

The synthesis of ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxylate typically involves a multi-step process that includes the formation of the boronic ester group and the cyclobutane ring. One common approach is to start with a substituted phenylboronic acid or boronic ester and couple it with a cyclobutanecarboxylic acid derivative using a suitable coupling reagent. The final step often involves esterification to form the ethyl ester group. This synthetic route can be optimized to achieve high yields and purity levels.

From a safety perspective, ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxylate is generally considered safe when handled under appropriate laboratory conditions. However, like many organic compounds with reactive functional groups, it should be stored away from moisture and air to prevent degradation. Additionally, proper personal protective equipment (PPE) should be used during handling to minimize exposure risks.

In conclusion, ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxylate (CAS No. 1257213-69-6) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique combination of a boronic ester moiety and a cyclobutane ring structure makes it an invaluable intermediate for various synthetic applications. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in modern chemical research.

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